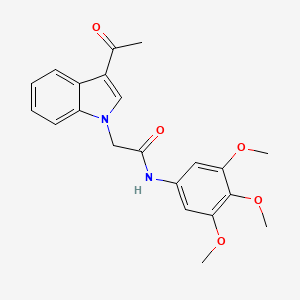

2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule with the molecular formula C₂₁H₂₂N₂O₅ and a molecular weight of 382.41 g/mol . The compound features an indole core substituted with an acetyl group at the 3-position, linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl moiety. Key physicochemical properties include a logP of 2.49, indicating moderate lipophilicity, and a polar surface area of 61.924 Ų, suggesting moderate solubility . The hydrogen bond acceptor and donor counts are 7 and 1, respectively, which may influence its pharmacokinetic profile and target binding interactions.

This compound shares structural motifs with antitumor agents, particularly the 3,4,5-trimethoxyphenyl group, which is a hallmark of microtubule-targeting agents like combretastatin analogs . However, its biological activity remains uncharacterized in the available literature.

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C21H22N2O5/c1-13(24)16-11-23(17-8-6-5-7-15(16)17)12-20(25)22-14-9-18(26-2)21(28-4)19(10-14)27-3/h5-11H,12H2,1-4H3,(H,22,25) |

InChI Key |

GZWRWYMWNAROBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of indole and has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylindole with various acetamide derivatives. The presence of the 3,4,5-trimethoxyphenyl moiety is crucial as it enhances the solubility and biological activity of the resulting molecule.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to This compound exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cells. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | G2/M phase arrest |

| HT-29 | 0.86 | Inhibits tubulin polymerization |

These findings suggest that the compound may induce cell apoptosis and disrupt microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Mechanistic Studies

Mechanistic investigations revealed that compounds similar to This compound can induce apoptosis through several pathways:

- Cell Cycle Arrest : The compound caused cell cycle arrest in the G2/M phase.

- Tubulin Polymerization Inhibition : It inhibited tubulin polymerization, which is critical for mitotic spindle formation during cell division.

- Reactive Oxygen Species (ROS) Accumulation : Increased ROS levels were observed post-treatment, leading to oxidative stress and subsequent apoptosis .

Case Studies

In a notable study involving a series of indole derivatives, one compound exhibited significant antitumor activity against multiple human tumor cell lines. The study highlighted that structural modifications influenced both solubility and biological activity. The inclusion of the trimethoxyphenyl group was particularly effective in enhancing anticancer activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, research has shown that similar indole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells, making it a candidate for further investigation in conditions like Alzheimer's disease .

Anti-inflammatory Activity

Research indicates that compounds containing the indole structure can modulate inflammatory responses. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting its utility in treating inflammatory disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values comparable to standard antibiotics. |

| Study C | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress, highlighting its potential for neurodegenerative disease treatment. |

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group is reactive under both acidic and basic conditions, leading to cleavage of the amide bond.

Acidic Hydrolysis

-

Reaction : Treatment with strong acids (e.g., HCl) under reflux conditions.

-

Mechanism : Protonation of the amide oxygen renders the carbonyl carbon electrophilic, followed by nucleophilic attack by water.

-

Products :

-

3-acetyl-1H-indole (from the indole moiety).

-

Acetic acid (from the acetamide group).

-

-

Conditions : High temperature and acidic environment.

Basic Hydrolysis

-

Reaction : Use of strong bases (e.g., NaOH) in aqueous solution.

-

Mechanism : Deprotonation of the amide nitrogen facilitates nucleophilic attack by hydroxide ions.

-

Products :

-

3-acetyl-1H-indole .

-

Sodium acetate (from the acetamide group).

-

-

Conditions : Aqueous alkaline medium.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Acidic | HCl, reflux | 3-acetyl-1H-indole + Acetic acid | |

| Basic | NaOH, aqueous | 3-acetyl-1H-indole + Sodium acetate |

Oxidation of the Indole Core

The indole ring system is susceptible to oxidation due to its conjugated aromatic system.

Potassium Permanganate Oxidation

-

Reaction : Treatment with KMnO₄ under acidic conditions.

-

Mechanism : The indole’s π-electron system undergoes electrophilic attack by oxidizing agents, leading to ring cleavage or formation of oxidized derivatives.

-

Products : Oxidized indole derivatives, potentially including quinones or other oxidized aromatic compounds.

-

Conditions : Acidic medium, elevated temperatures.

Table 2: Oxidation Products and Conditions

| Oxidizing Agent | Conditions | Products | Citation |

|---|---|---|---|

| KMnO₄ | Acidic, reflux | Oxidized indole derivatives |

Reactions of the Acetyl Group

The acetyl group at the 3-position of the indole undergoes hydrolysis under basic conditions:

-

Reaction : Treatment with bases (e.g., NaOH) in aqueous solution.

-

Mechanism : Saponification of the acetyl ester.

-

Products :

-

3-hydroxy-1H-indole (from the indole moiety).

-

Acetic acid (from the acetyl group).

-

-

Conditions : Alkaline medium.

Table 3: Acetyl Group Hydrolysis

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Saponification | NaOH, aqueous | 3-hydroxy-1H-indole + Acetic acid |

Stability and Reactivity of the Trimethoxyphenyl Group

The trimethoxyphenyl moiety contributes to the compound’s stability and reactivity due to its electron-donating methoxy groups. While substitution reactions are less likely (methoxy groups are poor leaving groups), the group may influence the compound’s solubility and biophysical properties.

Key Structural and Reactivity Trends

-

Electron-rich indole core : Prone to electrophilic attack and oxidation.

-

Acetamide group : Labile under acidic/basic conditions, facilitating hydrolysis.

-

Trimethoxyphenyl group : Enhances lipophilicity and electronic effects but does not participate in substitution reactions.

Comparison with Similar Compounds

Quinazolinone-Thio Derivatives

Compounds featuring the N-(3,4,5-trimethoxyphenyl)acetamide group coupled with quinazolinone-thio moieties (e.g., 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide) demonstrate potent antitumor activity. For example:

- Compound C (GI₅₀ = 3.16 mM) outperformed 5-fluorouracil (GI₅₀ = 18.60 mM) in cytotoxicity assays against tumor cell lines .

- Compound 10 () incorporates a quinazolinone-thio group and showed enhanced activity compared to analogs with bulkier substituents.

| Compound | Substituent | GI₅₀ (mM) | Reference |

|---|---|---|---|

| Target Compound | 3-Acetyl-indole | N/A | |

| Compound C (Quinazolinone) | Phenethyl-thio-quinazolinone | 3.16 | |

| 5-Fluorouracil (Control) | - | 18.60 |

Key Insight: The quinazolinone-thio group enhances cytotoxicity, likely through tubulin polymerization inhibition. The acetyl-indole group in the target compound may offer distinct binding interactions due to its planar aromatic system.

Thiazolidinone and Thiadiazole Derivatives

- Compound 18 (): A thiazolidinone-thiadiazole hybrid exhibited IC₅₀ values of 12.7–15.28 mg/mL against MCF-7 and A549 cells.

- Compound 22 (): A thiazolidinone derivative with a trimethoxybenzylidene group showed moderate activity, highlighting the importance of electron-withdrawing substituents.

| Compound | Core Structure | IC₅₀ (mg/mL) | Reference |

|---|---|---|---|

| Target Compound | Acetyl-indole-acetamide | N/A | |

| Compound 18 | Thiazolidinone-thiadiazole | 12.7–15.28 |

Key Insight: Thiazolidinone derivatives often exhibit dual anticancer and antimicrobial activity, but their potency depends on substituent electronegativity and spatial arrangement.

Tubulin-Targeting Diarylamides

- Compound 15f (): A formyl-indole derivative demonstrated tubulin polymerization activity, with a Glide docking score of -3.78 kcal/mol for CK-1δ inhibition .

- Compound 19b (): A triazole-indole hybrid showed moderate activity, emphasizing the role of heterocyclic appendages in target binding.

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| Target Compound | Acetyl-indole | Unknown | |

| Compound 15f | Formyl-indole | Tubulin polymerization | |

| BTA (Reference) | Benzothiazole | pIC₅₀ = 7.8 (CK-1δ inhibition) |

Key Insight : Indole derivatives with electron-withdrawing groups (e.g., acetyl, formyl) enhance binding to enzymatic pockets, as seen in kinase and tubulin inhibitors.

Physicochemical and Pharmacokinetic Comparisons

Key Insight : The target compound’s lower molecular weight and moderate logP may favor better bioavailability compared to bulkier analogs like Compound 17.

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for the acetyl group (~2.6 ppm for CH3 in 1H NMR; ~170 ppm for carbonyl in 13C NMR) and methoxy groups (~3.8–3.9 ppm in 1H NMR).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Contradiction Resolution : Discrepancies in peak splitting (e.g., overlapping methoxy signals) are addressed via 2D NMR (COSY, HSQC) or X-ray crystallography (if crystals are obtainable) .

How does the 3,4,5-trimethoxyphenyl moiety influence biological activity, and how can conflicting bioassay data be reconciled?

Advanced Research Question

- Role of Methoxy Groups : The trimethoxy motif enhances lipid solubility and target binding (e.g., tubulin inhibition in cancer studies). Molecular docking simulations show π-π stacking with hydrophobic enzyme pockets .

- Addressing Contradictions : Discrepancies in IC50 values across studies may arise from:

- Assay Variability : Normalize data using internal controls (e.g., paclitaxel as a reference in antiproliferative assays).

- Stereochemical Factors : Verify enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

- Cellular Uptake Differences : Use fluorescence-tagged analogs to quantify intracellular accumulation .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DOE) : Use factorial design (e.g., 2^k models) to optimize variables like temperature (e.g., 60–80°C), catalyst concentration (5–10 mol%), and stirring rate .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

How can researchers validate the compound’s stability under various storage conditions?

Basic Research Question

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor acetyl group decomposition using NMR .

- Recommendations : Use amber vials with desiccants for long-term storage at –20°C .

What are the ethical and methodological considerations for in vivo studies involving this compound?

Advanced Research Question

- Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) to establish safe dosing ranges .

- Metabolite Screening : Use LC-HRMS to identify hepatotoxic metabolites (e.g., demethylated or hydroxylated derivatives) .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.